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molecular formula C8H8ClN5 B1519748 1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 1018473-22-7

1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1519748
M. Wt: 209.63 g/mol
InChI Key: IMTBRUGOHDBTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202876B2

Procedure details

5-Methyl-2-(6-chloro-pyrimidin-4-yl)-2H-pyrazol-3-ylamine (2.09 g, 10 mmol) was mixed with methyl amine (40% in water, 9 mL) and 2-propanol (30 mL). The mixture was heated at 50° C. in a sealed tube. After 4 h, the reaction mixture was cooled to room temperature and condensed, triturated with water, and filtered. The solid was washed with water, air-dried to give [6-(5-amino-3-methyl-pyrazol-1-yl)-pyrimidin-4-yl]-methyl-amine (2.08 g, Yield 97%): 1H NMR 400 MHz (d6-DMSO) δ 8.80 (s, 1H), 7.44 (s, 1H), 6.82-6.74 (m, 3H), 5.19 (s, 1H), 2.83 (s, 3H), 2.06 (s, 3H); MS m/z 210.64 (M+1).
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([NH2:14])[N:5]([C:7]2[CH:12]=[C:11](Cl)[N:10]=[CH:9][N:8]=2)[N:6]=1.[CH3:15][NH2:16]>CC(O)C>[NH2:14][C:4]1[N:5]([C:7]2[N:8]=[CH:9][N:10]=[C:11]([NH:16][CH3:15])[CH:12]=2)[N:6]=[C:2]([CH3:1])[CH:3]=1

Inputs

Step One
Name
Quantity
2.09 g
Type
reactant
Smiles
CC=1C=C(N(N1)C1=NC=NC(=C1)Cl)N
Name
Quantity
9 mL
Type
reactant
Smiles
CN
Name
Quantity
30 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
triturated with water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC(=NN1C1=CC(=NC=N1)NC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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